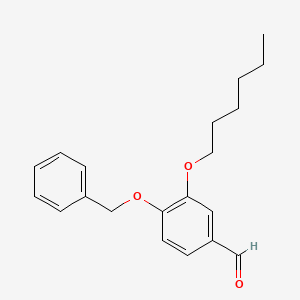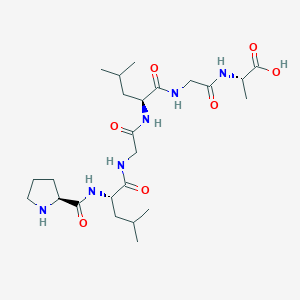
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring two ethoxy and formyl-substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester typically involves the esterification of butanedioic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Butanedioic acid, bis(2-carboxy-4-formylphenyl) ester.
Reduction: Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester.
Substitution: Butanedioic acid, bis(2-substituted-4-formylphenyl) ester.
科学的研究の応用
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
作用機序
The mechanism of action of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is largely dependent on its reactive formyl and ester groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can form Schiff bases with amines, while the ester groups can undergo hydrolysis to release butanedioic acid and the corresponding phenol.
類似化合物との比較
Similar Compounds
- Butanedioic acid, bis(2-methoxy-4-formylphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-carboxyphenyl) ester
Uniqueness
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is unique due to the presence of both ethoxy and formyl groups on the phenyl rings. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
特性
CAS番号 |
881994-37-2 |
|---|---|
分子式 |
C22H22O8 |
分子量 |
414.4 g/mol |
IUPAC名 |
bis(2-ethoxy-4-formylphenyl) butanedioate |
InChI |
InChI=1S/C22H22O8/c1-3-27-19-11-15(13-23)5-7-17(19)29-21(25)9-10-22(26)30-18-8-6-16(14-24)12-20(18)28-4-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
InChIキー |
GTDHHIQBJQKFGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CCC(=O)OC2=C(C=C(C=C2)C=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
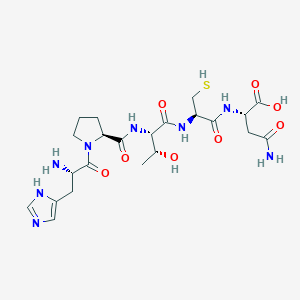
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
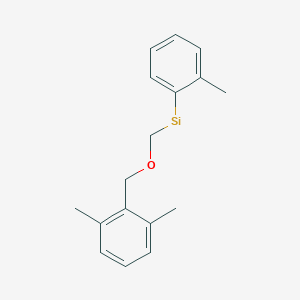
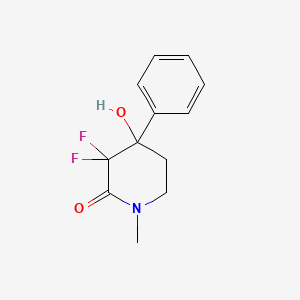
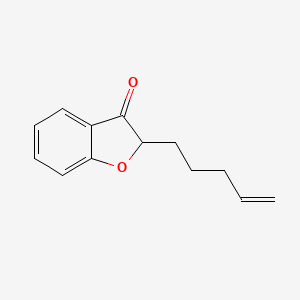
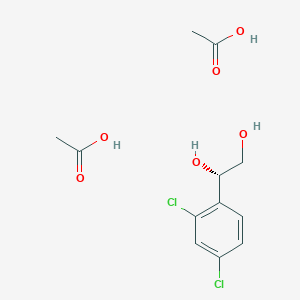
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)
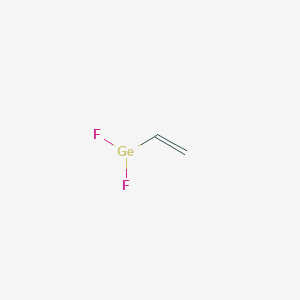
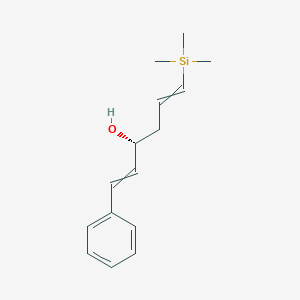
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
